molecular formula C23H19FO2 B5102233 2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene

2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene

Cat. No.: B5102233
M. Wt: 346.4 g/mol
InChI Key: FLVDLFRBEXZVBB-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features an ethoxy group on one phenyl ring and a fluorine atom on another, contributing to its unique chemical properties.

Safety and Hazards

The safety and hazards associated with these compounds can vary. It’s important to handle them with care and use appropriate personal protective equipment .

Future Directions

The future directions in the study and application of these compounds could include further development of their synthesis methods, exploration of their mechanisms of action, and investigation of their potential uses in drug design and delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and 4-fluorobenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with malononitrile in the presence of a base such as piperidine to form the corresponding 2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-3-butenenitrile.

    Cyclization: The intermediate is then subjected to cyclization using a Lewis acid catalyst like aluminum chloride to form the chromene ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalyst Selection: Using more efficient catalysts to speed up the reaction.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or fluorine groups are replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced chromene derivatives.

    Substitution: Formation of substituted chromene derivatives with different functional groups.

Scientific Research Applications

2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-4-(4-fluorophenyl)-4H-chromene: Similar structure with a methoxy group instead of an ethoxy group.

    2-(4-ethoxyphenyl)-4-(4-chlorophenyl)-4H-chromene: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness

    Ethoxy Group: The presence of the ethoxy group can influence the compound’s solubility and reactivity.

    Fluorine Atom: The fluorine atom can enhance the compound’s stability and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FO2/c1-2-25-19-13-9-17(10-14-19)23-15-21(16-7-11-18(24)12-8-16)20-5-3-4-6-22(20)26-23/h3-15,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVDLFRBEXZVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(C3=CC=CC=C3O2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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